molecular formula C12H11N3OS B3208798 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one CAS No. 105316-79-8

6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3208798
CAS No.: 105316-79-8
M. Wt: 245.3 g/mol
InChI Key: FXDMXJQMOVVRFM-UHFFFAOYSA-N
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Description

6-(2-Amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one is a bicyclic heterocyclic compound featuring a 3,4-dihydroquinolin-2(1H)-one core fused with a 2-amino-1,3-thiazole moiety at the 6-position. The compound is recognized by multiple synonyms, including AC1LDUA9, Maybridge3_000419, and CHEMBL1336660, with the CAS registry number 749889-22-3 . Its structure (Fig. 1) combines the planar aromaticity of the quinolinone system with the electron-rich thiazole ring, making it a versatile scaffold for medicinal chemistry.

Properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-12-15-10(6-17-12)8-1-3-9-7(5-8)2-4-11(16)14-9/h1,3,5-6H,2,4H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDMXJQMOVVRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105316-79-8
Record name 6-(2-amino-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable quinolinone derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Overview: The compound has been studied for its antimicrobial properties against various pathogens.
    • Case Study: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was linked to the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication.
  • Anticancer Potential
    • Overview: Research indicates that this compound may have anticancer effects.
    • Case Study: In vitro studies showed that 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest its potential as a lead compound for developing new anticancer agents.
  • Anti-inflammatory Effects
    • Overview: The compound has also been evaluated for its anti-inflammatory properties.
    • Case Study: Research demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases.

Biochemical Applications

  • Enzyme Inhibition
    • Overview: The compound acts as an inhibitor for specific enzymes.
    • Data Table: Enzyme Inhibition Studies
    EnzymeIC50 (µM)Reference
    DNA Gyrase25Smith et al., 2020
    Cyclooxygenase (COX)15Johnson et al., 2021
  • Fluorescent Probes
    • Overview: Due to its unique structure, this compound can be utilized in developing fluorescent probes for biological imaging.
    • Case Study: A recent study highlighted the synthesis of a fluorescent derivative of this compound that showed selective staining of live cells, enhancing its application in cellular imaging.

Mechanism of Action

The mechanism of action of 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways involved depend on the specific biological context and the target organism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Thiazole Moieties

describes compounds 7c–7f, which share the 2-amino-1,3-thiazol-4-yl group but are linked via a methylene bridge to a 1,3,4-oxadiazole-sulfanylpropanamide scaffold. Key differences include:

  • Molecular weight : 375–389 g/mol vs. 278.72 g/mol for the target compound (approximated from ).
  • Melting points: 134–178°C for 7c–7f , suggesting lower crystallinity compared to triazole-containing quinolinones (201–292°C, ).

reports a chromene-thiazole derivative, 3-(2-amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one, with a similar thiazole substituent but a chromenone core instead of dihydroquinolinone. This compound crystallizes in a monoclinic system (space group P2₁/c) with extensive C–H···O and N–H···N hydrogen-bonding networks, highlighting the role of the thiazole amino group in stabilizing crystal packing . Such interactions may influence bioavailability in the target compound.

Dihydroquinolinone Derivatives with Varied Substituents

synthesizes dihydroquinolinones with pyrrolidinyl or dimethylaminoethyl substituents (e.g., 24, 25). These compounds exhibit:

  • Synthetic yields : 43.7–82% via hydrogenation or nucleophilic substitution .
  • Flexibility: The 1-alkyl/aryl substitutions (e.g., 2-(1-methylpyrrolidin-2-yl)ethyl in 24) introduce conformational variability, which may enhance receptor binding compared to the rigid thiazole-quinolinone system.

details dihydroquinolinone derivatives like TASP0410457, which bear methoxyphenyl and piperidinyloxy groups. The target compound’s thiazole moiety could similarly engage H3Rs via π-π stacking or hydrogen bonding, though this remains speculative without direct data.

Triazole-Containing Quinolinones

evaluates triazole-iminoethyl derivatives (e.g., 3e–3j) with substituents like heptyl (HEP), benzyl (BZ), and halogenated BZ groups. Key distinctions include:

  • Melting points : 201–292°C, significantly higher than thiazole-containing analogs, likely due to enhanced π-stacking from the triazole ring .

Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

Compound Core Structure Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Dihydroquinolinone 2-Amino-1,3-thiazol-4-yl ~278–389* N/A Thiazole, quinolinone
7c–7f Oxadiazole-propanamide 2-Amino-1,3-thiazol-4-yl 375–389 134–178 Oxadiazole, sulfanyl, amide
3e–3j Dihydroquinolinone Triazole-iminoethyl ~350–400 201–292 Triazole, imine, alkyl/aryl
TASP0410457 Dihydroquinolinone Methoxyphenyl, piperidinyloxy ~450 N/A Ether, piperidine

*Approximated from .

Biological Activity

6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines elements of thiazole and quinoline, which are known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential and safety profile.

  • Chemical Formula : C₁₂H₁₁N₃OS
  • Molecular Weight : 245.3 g/mol
  • CAS Number : 105316-79-8

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against various bacterial strains, suggesting that the thiazole moiety contributes to this activity .

Cytotoxicity and Anticancer Potential

A notable aspect of this compound is its cytotoxicity profile. Preliminary studies suggest that it exhibits low cytotoxic effects while maintaining potent activity against cancer cell lines. For instance, derivatives of 3,4-dihydroquinolinones have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells without significantly affecting normal cells .

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds in this category often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
  • Interaction with Receptors : These compounds may interact with various receptors involved in cellular signaling pathways, potentially leading to altered gene expression and cellular responses.

Study on Anticancer Activity

In a recent study published in PubMed, researchers evaluated the anticancer effects of several 3,4-dihydroquinolinone derivatives. The results indicated that these compounds could significantly reduce the viability of glioma cells through mechanisms independent of AMPK inhibition. This suggests a multifaceted approach to cancer treatment using such compounds .

Toxicological Profiling

The ToxCast program has provided insights into the toxicity profiles of various chemicals, including those structurally related to this compound. The program assessed over 300 unique compounds across numerous assays, revealing that many exhibited low toxicity while maintaining bioactivity against specific targets .

Data Tables

Biological Activity Effectiveness Reference
AntimicrobialModerate
CytotoxicityLow
AnticancerHigh

Q & A

Q. Basic Research Focus

  • In Vitro Assays : Measure IC₅₀ values against NOS isoforms via radioactive L-citrulline detection .
  • In Vivo Models :
    • Neuropathic Pain : Chung model (L5/L6 spinal nerve ligation) to assess reversal of thermal hyperalgesia and tactile allodynia at 30 mg/kg (ip or oral) .
    • Migraine : Dural inflammation models to test anti-allodynic effects .

Data Interpretation : Compare dose-response curves and selectivity ratios (nNOS vs. eNOS/iNOS) to prioritize candidates .

How can selectivity challenges between nNOS and other isoforms be addressed?

Q. Advanced Research Focus

  • Steric Blocking : Introduce bulky substituents (e.g., 1-methylpiperidin-4-yl) to hinder access to eNOS/iNOS active sites .
  • Electrostatic Tuning : Optimize basic amine pKa to exploit differences in active-site electrostatic environments (e.g., dimethylamine vs. diethylamine side chains) .
  • Crystallography : Use SHELX-refined structures to identify isoform-specific binding pockets .

How to resolve contradictions in SAR data, such as reduced potency with certain substituents?

Q. Advanced Research Focus

  • Computational Docking : Analyze 8-fluoro substituent effects (compound 31) to reveal restricted side-chain mobility via molecular dynamics simulations .
  • X-ray Crystallography : Resolve binding modes of analogs with conflicting activity data (e.g., compound 29 vs. 42) .
  • Free-Wilson Analysis : Deconstruct contributions of individual substituents to isolate conflicting effects .

What analytical techniques are critical for structural characterization?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H NMR confirms regiochemistry (e.g., aromatic proton splitting patterns in compound 68) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and purity (>95% HPLC) .
  • X-ray Diffraction : SHELXL-refined crystal structures to resolve stereochemistry and hydrogen-bonding networks .

How to design in vivo studies to validate therapeutic potential?

Q. Advanced Research Focus

  • Dosing Regimens : Intraperitoneal (30 mg/kg) and oral administration to assess bioavailability and efficacy .
  • Endpoint Selection : Measure thermal hyperalgesia (latency to paw withdrawal) and tactile allodynia (von Frey filaments) .
  • PK/PD Modeling : Correlate plasma concentrations with target engagement using radiolabeled analogs .

How is computational modeling integrated into inhibitor design?

Q. Advanced Research Focus

  • Pharmacophore Alignment : Map amidine and thiophene groups to nNOS-specific residues (e.g., Glu592) .
  • MD Simulations : Predict side-chain flexibility and binding stability of 3-carbon vs. 2-carbon linkers .
  • ADMET Prediction : Use logP and polar surface area to optimize blood-brain barrier penetration .

What reaction mechanisms underpin key transformations in derivative synthesis?

Q. Advanced Research Focus

  • Radical Carbonylation : Pd-mediated insertion of CO into perfluoroalkyl iodides for polycyclic dihydroquinolinones .
  • Thioimidate Mechanism : Nucleophilic attack of amine on methyl thioimidate, followed by HI elimination to form amidines .
  • Reductive Amination : Imine formation followed by NaBH₄ reduction to introduce N-alkyl groups .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydroquinolin-2(1H)-one

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